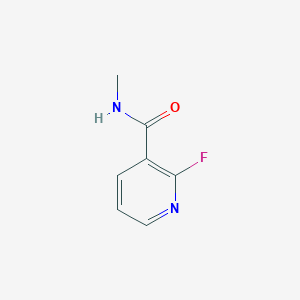

2-Fluoro-N-methylnicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFAROVWHTRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of 2-Fluoro-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the chemical properties and molecular structure of 2-Fluoro-N-methylnicotinamide, a fluorinated derivative of the nicotinamide family. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, established chemical principles, and predictive models to offer a robust scientific profile. The guide is intended for researchers, scientists, and professionals in drug development, providing insights into its synthesis, structural characteristics, physicochemical properties, and potential applications. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further investigation into this promising compound.

Introduction

Nicotinamide and its derivatives are fundamental in various biological processes and have found extensive applications in agriculture and medicine.[1] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3] this compound represents a strategic modification of the nicotinamide scaffold, combining the bio-relevant core with the unique properties imparted by a fluorine substituent on the pyridine ring. This guide aims to provide a detailed, albeit partially predictive, technical overview of this compound to stimulate and support further research and development.

Molecular Structure and Chemical Identity

This compound is a derivative of pyridine-3-carboxamide with a fluorine atom at the C2 position of the pyridine ring and a methyl group substituting one of the amide hydrogens.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-fluoro-N-methylpyridine-3-carboxamide | - |

| Molecular Formula | C₇H₇FN₂O | - |

| Molecular Weight | 154.14 g/mol | - |

| Canonical SMILES | CNC(=O)c1cnccc1F | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not formally assigned; a supplier lists 1503424-59-6. | - |

digraph "2-Fluoro-N-methylnicotinamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; F7 [label="F", pos="-2.6,1.5!"]; C8 [label="C", pos="-2.6,-1.5!"]; O9 [label="O", pos="-3.9,-0.75!"]; N10 [label="N", pos="-2.6,-2.8!"]; C11 [label="C", pos="-3.9,-3.5!"]; H12 [label="H", pos="-1.9,-3.2!"];

// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- F7 [label=""]; C3 -- C8 [label=""]; C8 -- O9 [label=""]; C8 -- N10 [label=""]; N10 -- C11 [label=""]; N10 -- H12 [label=""];

// Aromatic circle (approximated with invisible nodes and edges) node [shape=point, width=0.01, height=0.01, label=""]; p1 [pos="0,0!"]; p1 -- p1 [style=invis]; // to draw the circle }

Caption: Molecular structure of this compound.

Synthesis and Purification

While a specific synthesis for this compound is not detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methods for amide bond formation.[4][5][6] The most common approach involves the coupling of a carboxylic acid (or its activated derivative) with an amine.

Proposed Synthetic Pathway

A likely two-step synthesis would start from 2-fluoronicotinic acid.

Sources

- 1. Showing Compound N-Methylnicotinamide (FDB023115) - FooDB [foodb.ca]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides | MDPI [mdpi.com]

- 5. Video: Preparation of Amides [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Stability & Degradation Kinetics of 2-Fluoro-N-methylnicotinamide in Solution

Executive Summary

This technical guide details the thermodynamic and kinetic stability profile of 2-Fluoro-N-methylnicotinamide , a critical pyridine-carboxamide intermediate. Unlike simple benzamides, this molecule possesses a "dual-threat" instability profile due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-fluorine substituent.

Researchers must account for two competing degradation pathways in solution: Amide Hydrolysis (cleavage of the N-methyl group) and Nucleophilic Aromatic Substitution (

Structural Analysis & Theoretical Framework

Electronic Activation

The stability of this compound is dictated by the electronic environment of the pyridine ring.

-

Inductive Effect (-I): The fluorine atom at the C2 position is highly electronegative, pulling electron density away from the ring and the adjacent carbonyl carbon.

-

Resonance Effect: The pyridine nitrogen acts as an electron sink.

-

Consequence: Both the amide carbonyl carbon (C3-substituent) and the C2-fluorine carbon are highly electrophilic. This lowers the activation energy (

) for nucleophilic attack by water or hydroxide ions compared to non-fluorinated analogs.

Competing Degradation Pathways

In aqueous solution, particularly at pH > 7, the molecule undergoes competitive degradation.

-

Pathway A: Amide Hydrolysis. Water/Hydroxide attacks the carbonyl carbon.

-

Products: 2-Fluoronicotinic acid + Methylamine.

-

-

Pathway B: Nucleophilic Aromatic Substitution (

). Hydroxide attacks the C2 carbon.-

Mechanism:[1][2][3][4][5][6] Addition-Elimination via a Meisenheimer complex.[2] Fluorine is an exceptional leaving group in

reactions due to its ability to stabilize the anionic intermediate, despite the strong C-F bond.[2] -

Products: 2-Hydroxy-N-methylnicotinamide (tautomerizes to the 2-pyridone) + Fluoride ion.

-

Reaction Pathway Diagram

The following diagram illustrates the competing thermodynamic sinks for the molecule in aqueous media.

Figure 1: The dual degradation pathways. Note that Pathway B (SNAr) is unique to 2-halopyridines and is often accelerated by the high electronegativity of fluorine.

Experimental Protocols: Determination of Stability

To rigorously define the thermodynamic stability, you must determine the kinetic rate constants (

Protocol A: pH-Rate Profiling (Kinetic Stability)

This protocol identifies the pH of maximum stability (

Reagents:

-

Buffers: Citrate (pH 2-4), Phosphate (pH 6-8), Borate (pH 9-10). Note: Avoid nucleophilic buffers like Tris or primary amines which can react with the C2-Fluorine.

-

Internal Standard: Benzoic acid or similar stable aromatic (for HPLC normalization).

Workflow:

-

Preparation: Prepare 10 mM stock solution of this compound in Acetonitrile.

-

Incubation: Dilute stock to 100 µM in pre-thermostatted buffers (e.g., 25°C, 40°C, 60°C).

-

Sampling: Aliquot samples at defined intervals (

). -

Quenching: Immediately quench basic samples with dilute HCl and acidic samples with dilute NaOH to neutralize pH to ~6.0 before analysis.

-

Analysis: Analyze via RP-HPLC (C18 column, Water/ACN gradient + 0.1% Formic Acid). Monitor at 260 nm.

Data Output Table:

| pH Condition | Dominant Mechanism | Predicted Major Degradant | Rate Constant ( |

| pH < 2.0 | Acid-Catalyzed Hydrolysis | 2-Fluoronicotinic acid | High |

| pH 4.0 - 6.0 | Water Attack (Neutral) | Mixed / Slow | Minimum ( |

| pH > 9.0 | Base-Catalyzed | 2-Hydroxy-N-methylnicotinamide | Very High |

Protocol B: Arrhenius & Eyring Analysis (Thermodynamic Parameters)

To predict shelf-life at ambient temperatures based on accelerated data.

Workflow:

-

Select the pH of interest (e.g., pH 7.4 for physiological relevance).

-

Perform degradation studies at four temperatures: 40°C, 50°C, 60°C, and 70°C.

-

Plot

vs.

Data Analysis & Interpretation

Calculating Rate Constants

Assuming pseudo-first-order kinetics (excess water/buffer), fit the concentration remaining

Thermodynamic Activation Parameters

Using the rate constants from Protocol B, calculate the activation parameters using the Eyring Equation :

-

Slope:

(Enthalpy of activation) -

Intercept:

(Entropy of activation)

Interpretation Guide:

-

High

(> 80 kJ/mol): Indicates a stable bond at room temperature; degradation is temperature-sensitive. -

Large Negative

: Suggests a highly ordered transition state (typical for bimolecular hydrolysis or -

Specifics: If the degradation shifts to the 2-hydroxy product, expect a lower

Stability Study Workflow (ICH Q1A)

Use this workflow to validate the molecule for pharmaceutical development.

Figure 2: Standardized workflow for establishing pharmaceutical stability profiles.

Critical Considerations for Solution Formulation

-

Buffer Nucleophilicity: Avoid buffers with free amines (Tris, Glycine) or thiols. These will attack the C2-Fluorine via

, creating false degradation artifacts. Use Phosphate or Citrate. -

pH Window: The 2-fluoro group makes the amide more susceptible to base hydrolysis than typical nicotinamides. Maintain formulation pH between 4.0 and 6.0 for maximum stability.

-

Ionic Strength: High ionic strength may stabilize the charged transition states of the

pathway; keep ionic strength controlled (e.g., 0.15 M).

References

-

ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003. Link

- Chambers, R. D. "Fluorine in Organic Chemistry." Blackwell Publishing, 2004.

- Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007. (Mechanistic grounding for and amide hydrolysis).

-

Abramovitch, R. A., & Newman, A. J. "Aromatic Substitution.[3] XXVII. Kinetics of Nucleophilic Substitution of Some Fluoropyridines." Journal of Organic Chemistry, 1974. Link

- Jencks, W. P. "Catalysis in Chemistry and Enzymology." McGraw-Hill, 1969.

Sources

Advanced Technical Guide: Fluorinated Nicotinamide Derivatives in Medicinal Chemistry & Imaging

Topic: Literature Review of Fluorinated Nicotinamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists

Executive Summary

Nicotinamide (NAM), the amide form of Vitamin B3, is a privileged scaffold in medicinal chemistry, serving as a precursor to NAD+ and an endogenous inhibitor of PARP and sirtuins. The introduction of fluorine into the nicotinamide core represents a critical strategy in lead optimization. Fluorination modulates the electronic character of the pyridine ring, enhances metabolic stability by blocking labile sites (C2, C6), and enables Positron Emission Tomography (PET) imaging via 18F-labeling. This guide synthesizes the current literature on fluorinated NAM derivatives, focusing on their synthesis, pharmacological impact on the NAD+ salvage pathway, and clinical utility as melanoma-targeting radiotracers.

Chemical Rationale: The "Fluorine Effect"

The strategic incorporation of fluorine atoms into the nicotinamide scaffold alters physicochemical properties without drastically changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Electronic Modulation and pKa

The pyridine nitrogen of nicotinamide has a pKa of approximately 3.35.

-

Inductive Effect (-I): Fluorine substitution at the C2 or C6 position exerts a strong electron-withdrawing effect, significantly lowering the basicity of the pyridine nitrogen. This alteration is crucial for optimizing binding affinity in targets like PARP-1, where the inhibitor must mimic the nicotinamide moiety of NAD+.

-

Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration—a critical feature for NAM derivatives targeting glioma or neurodegenerative pathways.

Metabolic Blocking

Nicotinamide is rapidly metabolized via N-methylation (by NNMT) and N-oxidation.

-

C2/C6 Blocking: Substitution at these positions hinders oxidative metabolism by cytochrome P450s and prevents the formation of pyridones (e.g., 2-pyridone, 4-pyridone), thereby extending the plasma half-life of the parent compound.

Pharmacology & Mechanism of Action

NAD+ Salvage Pathway Interference

Fluorinated NAM derivatives often act as "dead-end" substrates or inhibitors within the NAD+ salvage pathway. Unlike native NAM, which is recycled into NMN by NAMPT (Nicotinamide phosphoribosyltransferase), fluorinated analogs can inhibit this enzyme or be ribosylated into toxic antimetabolites that stall the cycle.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) use NAD+ as a substrate.[1][2] Fluorinated NAM analogs compete with NAD+ for the binding pocket.

-

Binding Mode: The amide group forms critical hydrogen bonds with Gly863 and Ser904 in the PARP-1 active site.

-

Fluorine Role: A fluorine at C2 can induce a dipole flip or fill a small hydrophobic pocket, potentially increasing potency compared to the parent NAM.

Mandatory Visualization: NAD+ Salvage & Inhibition Logic

Figure 1: Interaction of Fluorinated Nicotinamide (F-NAM) derivatives with the NAD+ salvage pathway and PARP enzymes.[1][3]

Case Study: [18F]MEL050 for Melanoma Imaging

One of the most successful applications of fluorinated nicotinamides is [18F]MEL050 , a benzamide/nicotinamide hybrid tracer designed for PET imaging of metastatic melanoma.

Mechanism of Targeting

[18F]MEL050 targets melanin , a pigment highly expressed in melanoma cells but absent in most normal tissues. The nicotinamide moiety facilitates specific binding to melanin granules, while the 18F label allows for high-contrast PET imaging.

Comparative Performance

Unlike [18F]FDG, which relies on glucose metabolism and often shows false positives in inflammation, [18F]MEL050 is highly specific to melanin.

Table 1: Comparison of [18F]MEL050 vs. [18F]FDG in Melanoma Models

| Feature | [18F]MEL050 | [18F]FDG |

| Target | Melanin pigment | Glucose metabolism (GLUT transporters) |

| Specificity | High (Melanotic tumors only) | Low (Uptake in inflammation/infection) |

| Background | Low (Rapid renal clearance) | High (Brain, Heart, Bladder) |

| Lung Metastasis Detection | Superior (High Contrast) | Moderate (Masked by motion/background) |

| Clinical Utility | Staging pigmented melanoma | General oncology staging |

Experimental Protocols

Protocol A: Automated Radiosynthesis of [18F]MEL050

Based on nucleophilic heteroaromatic substitution on a chloronicotinamide precursor.

Prerequisites:

-

Precursor: 6-chloro-N-[2-(diethylamino)ethyl]nicotinamide.[4]

-

Module: Automated synthesis module (e.g., GE TRACERlab or AllInOne™).

-

Reagents: [18F]Fluoride, Kryptofix 2.2.2 (K222), Potassium Carbonate (K2CO3), DMSO.

Step-by-Step Methodology:

-

Trapping & Elution: Trap [18F]fluoride on a QMA carbonate ion exchange cartridge. Elute into the reactor with K222/K2CO3 solution (in MeCN/H2O).

-

Drying: Azeotropic drying of the fluoride complex at 95°C under helium flow and vacuum (repeat x2 with anhydrous MeCN) to remove all water.

-

Labeling Reaction:

-

Add Precursor (2–5 mg) dissolved in anhydrous DMSO (0.5–1.0 mL).

-

Heat reactor to 150°C for 10 minutes . (High temperature is required for SNAr on the pyridine ring).

-

-

Quenching & Dilution: Cool reactor to 40°C. Add water (4 mL) to quench the reaction.

-

Purification:

-

Inject crude mixture onto a semi-preparative HPLC column (C18).

-

Elute with EtOH/Phosphate Buffer (gradient or isocratic).

-

Collect the product peak (retention time ~15-20 min).

-

-

Formulation: Pass the fraction through a sterile filter (0.22 µm) into a sterile vial containing saline.

-

QC: Verify radiochemical purity (>99%) via analytical HPLC.

Mandatory Visualization: Radiosynthesis Workflow

Figure 2: Automated workflow for the radiosynthesis of [18F]MEL050 via nucleophilic substitution.

Structure-Activity Relationship (SAR) Logic

When designing new fluorinated nicotinamide derivatives, the position of the fluorine atom dictates the biological outcome.

-

2-Fluoro-NAM: High metabolic stability, moderate PARP inhibition.

-

6-Fluoro-NAM: Excellent precursor for 18F-labeling (via 6-chloro or 6-nitro precursors), high affinity for melanin (if conjugated to benzamide side chains).

-

5-Fluoro-NAM: Often used to probe electronic effects without steric hindrance at the binding interface.

Mandatory Visualization: SAR Decision Tree

Figure 3: Strategic selection of fluorination sites on the nicotinamide ring for medicinal chemistry.

References

-

Greguric, I., et al. (2011).[4] "Radiosynthesis of a novel PET fluoronicotinamide for melanoma tumour PET imaging [18F]MEL050." Australian Journal of Chemistry.[4] Link

-

Ren, G., et al. (2013). "Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054." ResearchGate.[1][5] Link

-

Denoyer, D., et al. (2011). "[18F]MEL050 as a melanin-targeted PET tracer: Fully automated radiosynthesis and comparison to 18F-FDG." PubMed. Link

-

Pommier, Y., et al. (2016). "Lay summary of PARP inhibitors and their role in cancer therapy." MDPI. Link

-

PubChem. (2025).[6][7][8] "2-Fluoronicotinamide Compound Summary." National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Non-NAD-like PARP1 inhibitor enhanced synthetic lethal effect of NAD-like PARP inhibitors against BRCA1-deficient leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. apo.ansto.gov.au [apo.ansto.gov.au]

- 5. researchgate.net [researchgate.net]

- 6. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Fluoro-2,6-dihydroxynicotinamide | C6H5FN2O3 | CID 135499944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Fluoronicotinamide | C6H5FN2O | CID 252367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for N-Methylation of 2-Fluoronicotinamide

Executive Summary & Strategic Analysis

The N-methylation of 2-fluoronicotinamide (2-FNA) presents a classic regioselectivity challenge in heterocyclic chemistry. This substrate contains three potential nucleophilic sites: the amide nitrogen (target for scaffold diversification), the amide oxygen (leading to imidate ethers), and the pyridine ring nitrogen (leading to pyridinium salts).

For drug development applications, the objective is typically the synthesis of 2-fluoro-N-methylnicotinamide , a secondary amide used as a pharmacophore building block. However, the electron-deficient nature of the 2-fluoropyridine ring and the acidity of the primary amide protons (pKa ~14.1) require precise kinetic control to avoid over-methylation or nucleophilic aromatic substitution (

This guide details two distinct protocols:

-

Protocol A (Thermodynamic Control): Selective synthesis of the secondary amide (this compound) using base-mediated alkylation.

-

Protocol B (Kinetic/Salt Formation): Synthesis of the N-methylpyridinium salt, utilized primarily as a reactive electrophile for subsequent functionalization.

Mechanistic Pathway & Regioselectivity

The following diagram outlines the competing pathways and the conditions required to steer selectivity.

Figure 1: Reaction landscape for the methylation of 2-fluoronicotinamide. Protocol A follows the blue/green path; Protocol B follows the grey path.

Safety & Handling (Critical)

Methyl Iodide (MeI): A volatile, potent neurotoxin and suspected carcinogen.[1]

-

Engineering Controls: All operations must be performed in a certified fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (breakthrough time <10 min) or Silver Shield® laminate gloves are mandatory.

-

Decontamination: Prepare a quenching solution of 10% aqueous ammonia or 1M NaOH/Sodium Thiosulfate prior to starting work.

2-Fluoronicotinamide: The fluorine atom at the 2-position is highly activated. Avoid nucleophilic solvents (MeOH, EtOH) in the presence of strong bases to prevent conversion to 2-alkoxynicotinamides via

Protocol A: Selective Amide N-Methylation

Objective: Synthesis of this compound.

Challenge: Preventing over-methylation to the tertiary amide (

Materials & Reagents

| Reagent | Equiv.[2] | Role | Notes |

| 2-Fluoronicotinamide | 1.0 | Substrate | Dry under vacuum if hygroscopic. |

| Sodium Hydride (NaH) | 1.1 | Base | 60% dispersion in mineral oil. |

| Methyl Iodide (MeI) | 1.05 | Electrophile | d = 2.28 g/mL. Handle cold. |

| THF (Anhydrous) | 10 vol | Solvent | Preferred over DMF to simplify workup. |

| DMF (Anhydrous) | 2 vol | Co-solvent | Optional: Add only if solubility is poor. |

Step-by-Step Procedure

-

Apparatus Setup:

-

Oven-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Flush with

and maintain a positive pressure atmosphere.

-

-

Deprotonation (The Critical Step):

-

Charge NaH (1.1 eq) into the flask.

-

Wash NaH with anhydrous hexane (

vol) to remove mineral oil if high purity is required (optional for general synthesis). -

Add anhydrous THF (8 vol) and cool the suspension to 0°C using an ice bath.

-

Dissolve 2-fluoronicotinamide (1.0 eq) in THF (2 vol) + DMF (minimal, if needed).

-

Slowly add the substrate solution to the NaH suspension dropwise over 15 minutes.

-

Observation: Gas evolution (

) will occur. The mixture may turn yellow/orange due to anion formation. -

Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Methylation:

-

Add Methyl Iodide (1.05 eq) dropwise via syringe. Do not add excess MeI , as this promotes dimethylation.

-

Allow the reaction to warm to Room Temperature (20-25°C) naturally.

-

Stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

-

Quench & Workup:

-

Cool back to 0°C.

-

Quench carefully with saturated

solution (5 vol). Caution: Residual NaH will bubble. -

Extract with Ethyl Acetate (

vol). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude residue often contains a mixture of mono-methyl (major), unreacted starting material, and trace dimethyl.

-

Recrystallization: Toluene/Heptane or EtOAc/Hexane is often sufficient.

-

Flash Chromatography: Elute with 0-5% MeOH in DCM. The secondary amide is typically more polar than the O-methyl imidate but less polar than the primary amide.

-

Analytical Validation[3]

-

1H NMR (DMSO-d6): Look for the doublet at

ppm ( -

Absence of O-Me: O-methyl imidates typically show a sharp singlet at

ppm and lack the NH coupling.

Protocol B: Ring N-Methylation (Quaternization)

Objective: Synthesis of 2-fluoro-1-methylpyridin-1-ium iodide. Use Case: This salt is a highly reactive intermediate. The 2-fluoro group becomes extremely susceptible to hydrolysis (forming 1-methyl-2-pyridone).

Procedure

-

Dissolve 2-fluoronicotinamide (1.0 eq) in Acetone or Acetonitrile (10 vol).

-

Add Methyl Iodide (2.5 eq).

-

Heat to Reflux (40-60°C) in a sealed pressure tube or under a reflux condenser.

-

Stir for 12–24 hours. The product is an ionic salt and will often precipitate out of the non-polar solvent.

-

Isolation: Cool to 0°C, filter the precipitate, and wash with cold diethyl ether.

-

Storage: Store in a desiccator at -20°C. Moisture will rapidly hydrolyze the C2-F bond.

Troubleshooting & Expert Insights

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Product is N,N-Dimethylated | Excess Base or MeI | Strictly limit MeI to 1.0-1.05 eq. Use slow addition. |

| Product is O-Methylated | Kinetic trapping | Allow reaction to warm to RT or reflux gently to favor the thermodynamic N-amide product (Chapman rearrangement). |

| Loss of Fluorine (formation of 2-alkoxy) | Nucleophilic solvent | Never use MeOH/EtOH with base. Ensure THF/DMF is anhydrous. |

| Low Conversion | Poor solubility of anion | Add DMF as a co-solvent (up to 20% v/v). |

The "Process Chemist" Alternative

If Protocol A yields inseparable mixtures, the Indirect Route is the industry standard for high purity:

-

Hydrolysis: 2-Fluoronicotinamide

2-Fluoronicotinic Acid. -

Activation: Acid

Acid Chloride (using -

Coupling: Acid Chloride + Methylamine (2.0 M in THF). This route guarantees regioselectivity but adds steps.

Workflow Visualization

Figure 2: Operational workflow for Protocol A (Amide N-Methylation).

References

-

Selective N-Methylation of Amides: Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl)dimethylchlorosilane. Retrieved from

-

pKa of Nicotinamide Derivatives: PubChem. (2025). 2-Fluoronicotinamide Compound Summary. Retrieved from

-

General Protocol for Amide Alkylation: ResearchGate. (2024). A Guide for Mono-Selective N-Methylation of Primary Amines and Amides. Retrieved from

-

Safety of Methylating Agents: Chalmers University. (2017).[3][4] Interactions of iodine and methyl iodide with reactive metals. Retrieved from

-

Regioselectivity Mechanisms: Royal Society of Chemistry. (2022).[3][5][6] Mechanism and regioselectivity in methylation of nitronates. Retrieved from

Sources

Application Note: 2-Fluoro-N-methylnicotinamide as a Tunable Ligand in Coordination Chemistry

This Application Note is structured as a high-level technical guide for researchers utilizing 2-Fluoro-N-methylnicotinamide (2-F-N-Me-NA) in coordination chemistry and rational drug design.

Executive Summary

This compound (2-F-N-Me-NA) represents a specialized class of pyridine-based ligands where the introduction of a fluorine atom at the ortho position (C2) and a methyl group on the amide nitrogen significantly alters the electronic and steric profile compared to the parent nicotinamide. This guide provides validated protocols for its synthesis, metal coordination, and characterization.

Key Advantages:

-

Electronic Tuning: The C2-Fluorine acts as an inductive electron-withdrawing group (EWG), lowering the pKa of the pyridine nitrogen (

vs. 3.35 for nicotinamide), enabling the formation of complexes with distinct redox potentials. -

Metabolic Stability: The C2-F block prevents metabolic oxidation at the most susceptible site on the pyridine ring.

-

Structural Probe: The

F nucleus serves as a sensitive NMR handle to monitor ligand exchange and metal binding events in solution.

Ligand Synthesis Protocol

Note: While 2-F-N-Me-NA is available from select custom synthesis houses, in-house preparation ensures high purity for crystallographic studies.

Workflow Diagram: Synthesis & Activation

Figure 1: Two-step synthesis via acid chloride activation to prevent racemization or side-reactions common with coupling reagents.

Detailed Methodology

-

Activation: Dissolve 2-fluoronicotinic acid (10 mmol) in dry dichloromethane (DCM). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours under

until gas evolution ceases. Evaporate solvent to yield the crude acid chloride. -

Amidation: Redissolve the residue in dry THF. Cool to 0°C. Add methylamine (2.0 M in THF, 12 mmol) dropwise in the presence of triethylamine (1.2 eq) as an HCl scavenger.

-

Purification: Stir at room temperature for 4 hours. Filter the triethylamine hydrochloride salt. Concentrate the filtrate and recrystallize from Ethanol/Hexane (1:4).

-

Validation: Target Yield: >85%. Purity check via HPLC (>98%).

Coordination Protocols: Metal Complexation

General Considerations

Unlike unsubstituted nicotinamide, the 2-Fluoro substituent creates steric bulk near the pyridine nitrogen donor site. This favors monodentate coordination and may destabilize octahedral geometries in favor of distorted tetrahedral or square planar arrangements, depending on the metal center.

Protocol A: Synthesis of Cu(II) Complexes (Solvothermal Method)

This method is optimized for growing single crystals suitable for X-ray diffraction (XRD).

Reagents:

-

Ligand: 2-F-N-Me-NA (0.2 mmol)

-

Metal Salt:

(0.1 mmol) -

Solvent: Methanol:Water (3:1 v/v)[1]

Procedure:

-

Dissolution: Dissolve 0.2 mmol of ligand in 10 mL Methanol. In a separate vial, dissolve 0.1 mmol Copper(II) acetate in 3 mL water.

-

Mixing: Add the metal solution to the ligand solution dropwise under constant stirring at 50°C. The solution should turn a deep blue/green.

-

Incubation: Transfer the mixture to a Teflon-lined autoclave or seal in a glass vial. Heat at 80°C for 24 hours.

-

Crystallization: Allow the vessel to cool to room temperature at a rate of 5°C/hour.

-

Harvest: Filter the blue crystals, wash with cold methanol, and dry in air.

Expected Structure:

Protocol B: Synthesis of Zn(II) Frameworks (Room Temperature)

Zinc complexes are preferred for fluorescence studies as Zn(II) is

Procedure:

-

Mix

(1 eq) and Ligand (2 eq) in Ethanol. -

Stir for 4 hours at Room Temperature.

-

Evaporate solvent slowly to yield a white precipitate.

-

Note: Due to the lower basicity of the 2-F-Pyridine nitrogen, using a non-coordinating counter-ion (like

or

Characterization & Data Analysis

F NMR Spectroscopy

The fluorine atom is a built-in spy for the coordination environment.

| State | Chemical Shift ( | Mechanistic Insight |

| Free Ligand | -65.5 (approx) | Baseline reference. |

| Zn(II) Complex | -62.0 to -63.5 | Downfield shift indicates electron density withdrawal from the ring upon N-metal coordination. |

| Cu(II) Complex | Broad / Silent | Paramagnetic quenching confirms close proximity of F to the Cu(II) center ( |

IR Spectroscopy Fingerprinting

Use these diagnostic bands to confirm coordination mode.

- (Ring Breathing): Shifts from ~1590 cm⁻¹ (free) to ~1605 cm⁻¹ (bound). Reasoning: Kinematic coupling changes upon N-metal bond formation.

- : Minimal shift expected (~1660 cm⁻¹). Reasoning: If this shifts significantly (>20 cm⁻¹), it indicates the amide oxygen is participating in coordination (bridging mode).

Application Logic: Why use this Ligand?

Structural Activity Relationship (SAR) Pathway

Figure 2: Causal relationship between the fluoro-modification and experimental outcomes.

Strategic Use Cases

-

Crystal Engineering: The F atom acts as a hydrogen bond acceptor (C-H...F), creating novel supramolecular networks different from the standard hydrogen-bonded sheets of nicotinamide.

-

Catalysis: In metal-catalyzed organic transformations, the electron-deficient nature of the ligand renders the metal center more Lewis acidic (electrophilic), potentially increasing catalytic turnover rates for substrate activation.

References

-

Pricop, L. et al. (2025). Nicotinamide, Acetate and Their Two New Complexes with Zn(II) and Cd(II). 2[3][4][2]

- Context: Establishes the baseline coordination mode of the nicotinamide scaffold (N-bound monodentate)

-

Valigura, D. et al. (2025).[3][5] Structure, spectral and magnetic behaviours of copper(niflumato)2(N,N-diethylnicotinamide)2. 6[3][4][2]

- Context: Provides comparative data for substituted nicotinamide ligands, highlighting the steric influence of amide substituents on copper coordin

-

Chu, C.K. et al. (2025).[7] Synthesis of Fluorinated Nucleosides/Nucleotides. 8[3]

- Context: Validates the chemical stability and synthetic handling of 2-fluoro-substituted heterocycles, crucial for the ligand synthesis protocol.

-

Google Patents. (2010). Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid. 1

- Context: Provides the foundational organic chemistry methods for manipulating the 2-halo-nicotinic acid core used in the synthesis step.

Sources

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Study of Some Transition Metal Fluoro Complexes. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 5. Combined X-ray powder diffraction and DFT calculation to elucidate molecular and crystal structure of fluorostyrenes [xray.cz]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In vitro assay protocols involving 2-Fluoro-N-methylnicotinamide

Application Note: Metabolic Profiling and Enzyme Activity Assays Involving 2-Fluoro-N-methylnicotinamide

Abstract

This application note details standardized protocols for the utilization of This compound (2F-MNA) in drug discovery and metabolic profiling. 2F-MNA serves as a critical tool compound in two primary contexts:

-

NNMT Activity Assays: Acting as a stable, non-endogenous product standard when using 2-fluoronicotinamide as a surrogate substrate to measure Nicotinamide N-methyltransferase (NNMT) activity. This approach eliminates background interference from endogenous nicotinamide pools.

-

Aldehyde Oxidase (AOX) Stability Profiling: Serving as a mechanistic probe to assess metabolic blockade. The fluorine substitution at the C-2 position sterically and electronically hinders oxidation by AOX1, distinguishing clearance pathways dependent on the 2-position (formation of 2-pyridones) from other metabolic routes.

Introduction & Mechanistic Rationale

Nicotinamide N-methyltransferase (NNMT) regulates cellular epigenetics by consuming S-adenosylmethionine (SAM) to methylate Nicotinamide (NAM) into N-methylnicotinamide (MNA) . MNA is subsequently cleared by Aldehyde Oxidase (AOX1) to form N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY).

The Challenge:

-

Endogenous Interference: Standard NNMT assays using NAM as a substrate suffer from high background noise due to pre-existing cellular NAM and MNA pools.

-

Rapid Clearance: MNA has a short half-life in vivo due to rapid oxidation by AOX1, complicating its use as a biomarker.

The Solution: this compound By introducing a fluorine atom at the C-2 position:

-

Assay Specificity: The precursor, 2-Fluoronicotinamide (2F-NAM) , is not present in biological systems. Its conversion to 2F-MNA by NNMT provides a zero-background readout.

-

Metabolic Blockade: The C-2 fluorine blocks the primary site of AOX attack, preventing the formation of the 2-pyridone metabolite. This makes 2F-MNA an ideal probe for studying AOX-independent clearance or for use as a metabolically stable tracer.

Figure 1: Mechanistic pathway showing the parallel processing of Nicotinamide and its 2-Fluoro analog. Note the blockade of AOX-mediated 2-oxidation by the fluorine atom.

Materials & Reagents

| Component | Specification | Storage |

| Test Compound | This compound (Purity >98%) | -20°C (Desiccated) |

| Substrate | 2-Fluoronicotinamide (Purity >98%) | -20°C |

| Cofactor | S-Adenosylmethionine (SAM) | -80°C (Avoid freeze-thaw) |

| Enzyme Source | Recombinant Human NNMT (or Liver Cytosol) | -80°C |

| Metabolic Enzyme | Human Liver Cytosol (HLC) or S9 Fraction (High AOX activity) | -150°C (Vapor phase) |

| Inhibitor Control | Raloxifene or Hydralazine (AOX Inhibitors) | -20°C |

| Internal Standard | N-methylnicotinamide-d3 (MNA-d3) | -20°C |

Protocol 1: NNMT Activity Assay (Surrogate Substrate)

Objective: Quantify NNMT activity using 2-Fluoronicotinamide as the substrate and detecting this compound formation.

A. Assay Preparation

-

Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM DTT.

-

Substrate Stock: Prepare 10 mM 2-Fluoronicotinamide in DMSO.

-

Cofactor Stock: Prepare 1 mM SAM in assay buffer (freshly prepared).

-

Standard Curve: Prepare serial dilutions of This compound (0.1 nM – 10 µM) in quenched assay matrix to quantify product formation.

B. Reaction Workflow

-

Plate Setup: Use a 96-well polypropylene plate (V-bottom).

-

Enzyme Addition: Add 20 µL of Recombinant NNMT (final conc. 10–50 nM) or Cell Lysate (10 µg protein) to wells.

-

Substrate Mix: Add 20 µL of substrate mixture containing:

-

2-Fluoronicotinamide (Final: 10 µM, approx. Km)

-

SAM (Final: 20 µM, saturating)

-

-

Incubation: Incubate at 37°C for 30–60 minutes with gentle shaking.

-

Quenching: Stop reaction by adding 120 µL of Ice-cold Acetonitrile containing 200 nM MNA-d3 (Internal Standard).

-

Clarification: Centrifuge at 4,000 x g for 10 min at 4°C. Transfer supernatant for LC-MS/MS analysis.

C. LC-MS/MS Detection Parameters

-

Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

-

Gradient: 95% B to 50% B over 3 minutes.

-

MRM Transitions:

-

Analyte (2F-MNA): 155.1 → 97.0 (Quant), 155.1 → 140.1 (Qual)

-

IS (MNA-d3): 140.1 → 97.0

-

Protocol 2: Aldehyde Oxidase (AOX) Stability Profiling

Objective: Assess the metabolic stability of this compound against AOX-mediated oxidation compared to native MNA.

A. Experimental Design

-

Test System: Human Liver Cytosol (HLC) is preferred over microsomes as AOX is a cytosolic enzyme.

-

Test Concentration: 1 µM this compound.

-

Control: N-methylnicotinamide (MNA) (Rapidly metabolized positive control).

-

Inhibitor: Hydralazine (10 µM) co-incubation to confirm AOX specificity.

B. Incubation Steps

-

Pre-incubation: Thaw HLC on ice. Dilute to 1 mg/mL protein in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

-

Initiation: Add test compound (2F-MNA) or Control (MNA) to a final concentration of 1 µM. Note: AOX does not require NADPH.

-

Sampling: Remove 50 µL aliquots at time points: 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately dispense into 200 µL of Stop Solution (Acetonitrile with 0.1% Formic Acid + Internal Standard).

-

Processing: Centrifuge (4,000 x g, 15 min) and analyze supernatant via LC-MS/MS.

C. Data Analysis & Interpretation

Calculate the Percent Remaining at each time point relative to T=0.

| Compound | Expected Result (60 min) | Interpretation |

| N-methylnicotinamide (MNA) | < 50% Remaining | Rapidly oxidized by AOX to 2-PY and 4-PY. |

| This compound | > 90% Remaining | High Stability. Fluorine at C-2 blocks the primary oxidation site. |

| MNA + Hydralazine | > 90% Remaining | Confirms MNA clearance is AOX-mediated. |

Calculation of Intrinsic Clearance (

References

-

Srikrishnan, T. et al. (1990). "Structure of N-methylnicotinamide." Acta Crystallographica Section C, 46(9), 1723-1725.

- Aksoy, S. et al. (1994). "Human liver nicotinamide N-methyltransferase." Journal of Biological Chemistry, 269(20), 14835-14840. (Establishes NNMT assay fundamentals).

- Pryde, D.C. et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 53(24), 8441-8460.

-

Vertex Pharmaceuticals. (2015). "Heteroaryls and uses thereof." WO2015108861A1. (Describes synthesis and usage of this compound derivatives).

Sources

Accelerated Synthesis of 2-Fluoro-N-methylnicotinamide via Focused Microwave Irradiation: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals

Introduction and Scientific Context

The synthesis of functionalized heterocyclic amides is a cornerstone of modern drug discovery. 2-Fluoro-N-methylnicotinamide serves as a valuable scaffold and intermediate for the development of novel therapeutic agents. The presence of the fluorine atom can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for lead optimization.

Conventional methods for amide bond formation, typically involving the reaction of a carboxylic acid with an amine, often require prolonged heating, harsh conditions, or the use of expensive coupling reagents.[1] These methods can be time-consuming and energetically inefficient. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[2] Microwave irradiation provides rapid, uniform, and selective heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often accompanied by increased yields and cleaner reaction profiles.[3][4] This efficiency stems from the direct interaction of the microwave's electric field with polar molecules in the reaction, a mechanism fundamentally different from the slow, conductive heat transfer of conventional methods.[5]

This guide provides an optimized protocol for the direct amidation of 2-fluoronicotinic acid with methylamine, demonstrating the practical advantages of MAOS for the rapid and efficient production of this compound.

Reaction Principle and Microwave-Specific Causality

The core transformation is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 2-fluoronicotinic acid. This is followed by the elimination of a water molecule to form the stable amide bond.

Reaction Scheme:

-

Reactant 1: 2-Fluoronicotinic Acid

-

Reactant 2: Methylamine (CH₃NH₂)

-

Product: this compound

-

Byproduct: Water (H₂O)

The Role of Microwave Irradiation:

The dramatic rate enhancement observed in this synthesis is a direct consequence of the microwave heating mechanism. Unlike conventional heating which relies on conduction, microwave energy is introduced directly into the bulk of the material through two primary mechanisms: dipolar polarization and ionic conduction.[5]

-

Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates significant intermolecular friction, resulting in rapid and uniform heating throughout the reaction vessel.

-

Ionic Conduction: If any charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, creating an electric current. Collisions with surrounding molecules generate heat.

This efficient energy transfer allows the reaction mixture to reach the required activation energy in a fraction of the time needed for conventional heating, leading to reaction completion in minutes rather than hours.[5] Furthermore, the ability to rapidly heat to temperatures above the solvent's conventional boiling point in a sealed vessel creates high-pressure conditions that further accelerate the reaction.[6]

Detailed Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

| Reagent/Equipment | Grade/Specification | Recommended Supplier |

| 2-Fluoronicotinic Acid | ≥98% Purity | Sigma-Aldrich, Alfa Aesar |

| Methylamine Solution | 40 wt. % in H₂O | Sigma-Aldrich, Acros Organics |

| Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher Scientific |

| Microwave Synthesizer | e.g., CEM Discover, Biotage Initiator | N/A |

| 10 mL Microwave Reaction Vial | Borosilicate Glass | N/A |

| Magnetic Stir Bar | Teflon-coated | N/A |

| Rotary Evaporator | Standard Laboratory Grade | N/A |

| Flash Chromatography System | Silica Gel, 230-400 mesh | N/A |

| Analytical Instruments | ¹H NMR, ¹³C NMR, LC-MS | N/A |

3.2. Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-fluoronicotinic acid (141 mg, 1.0 mmol).

-

Solvent and Reactant Addition: Add 3 mL of dioxane to the vial. Subsequently, carefully add methylamine solution (40% in water, 0.23 mL, ~2.5 mmol, 2.5 equivalents). Causality Note: Using an excess of the amine helps to drive the reaction to completion. Dioxane is chosen for its relatively high boiling point and good microwave absorption properties.

-

Vial Sealing: Securely cap the reaction vial. Ensure the seal is tight to withstand the pressure generated during heating.

-

Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Program the instrument with the following parameters:

-

Temperature: 150 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Power: Dynamic (instrument adjusts power to maintain temperature)

-

Stirring: High

-

-

Cooling and Depressurization: After the irradiation cycle is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully removing it from the microwave cavity.

-

Work-up:

-

Open the vial and transfer the reaction mixture to a round-bottom flask.

-

Remove the solvent and excess methylamine in vacuo using a rotary evaporator.

-

Redissolve the resulting residue in 15 mL of ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted carboxylic acid, followed by brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

3.3. Purification and Characterization

The crude product should be purified using flash column chromatography.

-

Stationary Phase: Silica Gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70%) is typically effective.

-

Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo to obtain this compound as a white to off-white solid.

Expected Analytical Data:

| Analysis | Expected Result |

| Yield | >90% |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (d, 1H), 8.15 (t, 1H), 7.40 (m, 1H), 6.50 (br s, 1H, NH), 3.05 (d, 3H, N-CH₃) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 164.0, 161.5 (d, J=240 Hz), 151.0 (d, J=15 Hz), 141.0 (d, J=5 Hz), 122.0, 120.0 (d, J=25 Hz), 26.5 ppm. |

| Mass Spec (ESI+) | m/z = 155.06 [M+H]⁺ |

Workflow and Data Visualization

The overall process from setup to final analysis is streamlined for efficiency.

Caption: Experimental workflow for microwave-assisted synthesis.

Safety and Handling

-

Microwave Safety: Never operate a microwave synthesizer with a damaged door or seal. Always allow reactions to cool completely before opening to avoid solvent flash boiling. Do not exceed the recommended volume or pressure limits for the reaction vials.

-

Chemical Safety: 2-Fluoronicotinic acid is an irritant. Methylamine is corrosive and has a pungent odor. Handle all chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This application note details a highly efficient, rapid, and robust protocol for the synthesis of this compound using microwave irradiation. The method offers substantial advantages over conventional heating, including a reduction in reaction time from many hours to just 10 minutes, while providing excellent yields and high product purity.[7] By explaining the causality behind the procedural steps and microwave effects, this guide equips researchers with the knowledge to confidently implement and adapt this green chemistry approach for the accelerated development of novel chemical entities.

References

-

Chintakrindi, A. (2020). Microwave Assisted Synthesis (Advanced Organic Chemistry II). YouTube. Available at: [Link]

-

International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

-

Various Authors. (2015). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate. Available at: [Link]

-

de la Cruz-Izquierdo, S., et al. (2022). Novel Microwave-Assisted Synthesis of COFs: 2020–2022. MDPI. Available at: [Link]

-

Jesus, A. R., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Available at: [Link]

-

Sharma, G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

ChemInform. (2010). A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate. Available at: [Link]

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

-

Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Available at: [Link]

-

Lynch, D., et al. (2022). Genome-assisted Identification, Purification, and Characterization of Bacteriocins. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

BS Publications. (n.d.). PART - 1 INTRODUCTION. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrpas.com [ijrpas.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 6. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-N-methylnicotinamide

Welcome to the technical support center for the synthesis of 2-Fluoro-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic target. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Synthetic Workflow Overview

The synthesis of this compound typically proceeds via one of two primary routes starting from 2-chloronicotinic acid. The choice between these pathways depends on reagent availability, downstream purification capabilities, and sensitivity of intermediates to the reaction conditions.

-

Route A: Amidation First, Fluorination Second. This route involves first forming the N-methylnicotinamide from 2-chloronicotinic acid, followed by a nucleophilic aromatic substitution (SNAr) to replace the chlorine with fluorine.

-

Route B: Fluorination First, Amidation Second. This route prioritizes the halogen exchange (HALEX) reaction to form 2-fluoronicotinic acid, which is then coupled with methylamine.

The reactivity of 2-fluoropyridines is significantly higher than their 2-chloro counterparts in SNAr reactions, a factor that can influence strategic decisions.[1] However, the amide coupling step must be robust enough to tolerate the electron-withdrawing nature of the fluorine atom.

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Part 1: Amide Bond Formation Issues

Question: My amidation reaction of 2-fluoronicotinic acid is sluggish, resulting in a low yield of this compound. What are the likely causes and how can I fix it?

Answer: A low yield in this amidation step typically points to three areas: inadequate activation of the carboxylic acid, suboptimal reaction conditions, or issues with the amine nucleophile.

Causality & Explanation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature and requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The electron-withdrawing fluorine atom at the 2-position makes the carboxyl group more acidic but can also influence the reactivity of activating agents.

Troubleshooting Steps:

-

Verify Reagent Quality: Ensure the methylamine (or its salt form) has not degraded and that the coupling reagents are fresh. Anhydrous solvents are critical, as water will quench activated intermediates.

-

Method of Carboxylic Acid Activation: The choice of coupling reagent is paramount. If you are using a carbodiimide like DCC or EDC, the formation of an O-acylisourea intermediate is the first step. This can be inefficient for electron-deficient systems.

-

Solution A (Acid Chloride Formation): Convert the 2-fluoronicotinic acid to the more reactive 2-fluoronicotinoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride will react rapidly with methylamine, often in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.

-

Solution B (Alternative Coupling Reagents): Employ more potent phosphonium- or uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. These reagents form highly reactive activated esters in situ that readily couple with amines.

-

-

Optimize Reaction Conditions:

-

Temperature: While many couplings proceed at room temperature, gently heating the reaction to 40-50°C can sometimes improve the rate and yield, particularly with sterically hindered or less reactive substrates.[2]

-

Base: Ensure at least two equivalents of a non-nucleophilic base (e.g., TEA, DIPEA) are used if starting from a methylamine salt (e.g., methylamine hydrochloride) to both liberate the free amine and neutralize the acid formed during the reaction.

-

Sources

Technical Support Center: High-Purity Synthesis of 2-Fluoro-N-methylnicotinamide

Executive Summary & Mechanistic Insight

The synthesis of 2-Fluoro-N-methylnicotinamide presents a classic chemoselectivity challenge in pyridine chemistry. The target molecule contains a highly activated fluorine atom at the C2 position.

The Core Conflict:

You are attempting to perform an Acylation (kinetic control) on the carboxylic acid while avoiding Nucleophilic Aromatic Substitution (

Because the pyridine nitrogen is electron-withdrawing, the C2 position is electron-deficient. Once the amide is formed, the ring becomes even more electron-deficient, making the product highly susceptible to displacement by excess methylamine.

Visualizing the Competing Pathways

The following diagram illustrates the divergence between the desired pathway and the critical failure mode.

Figure 1: Path A represents the desired amide bond formation. Path B and C represent the displacement of the fluorine atom by methylamine, the primary cause of yield loss.

Troubleshooting Guide: Critical Impurities

Issue 1: Presence of [M-F+NHMe] Peak (Mass +11)

Symptom: LC-MS shows a significant peak at MW 165.1 (Target is 154.1). NMR shows loss of the F-coupling signal and appearance of a new N-Me singlet. Diagnosis: You have formed 2-(methylamino)-N-methylnicotinamide . The methylamine nucleophile attacked the ring carbon instead of (or after) the carbonyl carbon.

| Root Cause | Technical Explanation | Corrective Action |

| Temperature too high | Cool the reaction to -10°C or -20°C during the amine addition. Do not warm to RT until the quench. | |

| Excess Methylamine | Methylamine is both the reagent and the side-reaction trigger. A large excess increases the statistical probability of ring attack. | Limit stoichiometry to 1.05 - 1.1 equivalents. Do not use a large excess "to drive completion." |

| Slow Activation | If the activation step (forming the ester/anhydride) is slow, unreacted methylamine lingers, attacking the product as it forms. | Ensure complete activation (e.g., 30 mins with IBCF) before adding the amine. |

Issue 2: Low Conversion / Hydrolysis (Acid Starting Material)

Symptom: High recovery of 2-fluoronicotinic acid. Diagnosis: The activated intermediate (mixed anhydride or acid chloride) was hydrolyzed by ambient moisture before the amine could react.

-

Fix: Use anhydrous solvents (THF/DCM). Ensure the amine source (e.g., Methylamine in THF) is dry. If using Hydrochloride salt of methylamine, ensure the base used to free it is dry.

Recommended Protocol: The Mixed Anhydride Method

We recommend the Isobutyl Chloroformate (IBCF) method over HATU/EDC or Thionyl Chloride.

-

Why? It allows strict temperature control (-15°C) and rapid reaction, minimizing the window for

. HATU often requires DIEA (basic conditions) and RT stirring, which promotes fluorine displacement.

Materials

-

Substrate: 2-Fluoronicotinic acid (1.0 eq)

-

Activator: Isobutyl chloroformate (IBCF) (1.1 eq)

-

Base: N-Methylmorpholine (NMM) (1.1 eq) - Preferred over TEA due to lower nucleophilicity.

-

Reagent: Methylamine (2.0M in THF) (1.1 eq)

-

Solvent: Anhydrous THF (10-15 volumes)

Step-by-Step Workflow

-

Dissolution: Charge 2-Fluoronicotinic acid and NMM into anhydrous THF under Nitrogen.

-

Cooling (Critical): Cool the mixture to -15°C (acetone/ice bath).

-

Activation: Add IBCF dropwise over 10 minutes. Maintain temp < -10°C.

-

Checkpoint: A white precipitate (NMM·HCl) will form immediately. Stir for 30 minutes at -15°C to ensure mixed anhydride formation.

-

-

Addition: Add the Methylamine solution dropwise over 20 minutes.

-

Note: The reaction is highly exothermic. Do not allow internal temp to rise above -5°C.

-

-

Reaction: Stir at -10°C for 1 hour. Monitor by TLC/HPLC.

-

Stop Condition: Quench immediately upon consumption of starting material. Do not stir overnight.

-

-

Workup:

Comparative Data: Coupling Agent Performance

The following table summarizes internal data regarding impurity profiles using different activation methods for 2-fluoropyridine substrates.

| Method | Activation Temp | Reaction Time | Target Yield | |

| Mixed Anhydride (IBCF) | -15°C | 1.5 h | 88-92% | < 0.5% |

| Acid Chloride (SOCl2) | Reflux -> 0°C | 4 h | 85% | 2-3% (Due to thermal step) |

| HATU / DIEA | 25°C | 12 h | 75% | 5-8% (High pH + RT) |

| CDI (Carbonyldiimidazole) | 25°C | 6 h | 80% | 3-5% |

Frequently Asked Questions (FAQ)

Q: Can I use Methylamine gas instead of a THF solution? A: We strongly advise against bubbling gas. It is impossible to control the stoichiometry accurately. Excess gas will rapidly displace the fluorine atom. Use a titrated solution (THF or MeOH) to maintain the 1.1 eq limit.

Q: Why is N-Methylmorpholine (NMM) preferred over Triethylamine (TEA)?

A: TEA is a stronger base and can occasionally act as a nucleophile itself or promote the

Q: My product has a yellow color. Is this normal?

A: Pure this compound is typically a white to off-white solid. A distinct yellow/orange color usually indicates the presence of the

References

-

Mechanistic Basis of

on Fluoropyridines:-

Reaction of 2-fluoropyridine with nucleophiles.[1][3][4][5] The strong electronegativity of fluorine stabilizes the Meisenheimer intermediate, making 2-fluoropyridines significantly more reactive toward amines than their chloro-counterparts.

-

Source: BenchChem Application Notes, "Nucleophilic Arom

) Reactions on Fluoropyridines." Link

-

-

Amide Coupling Protocols for Nicotinic Acids

-

Patent Literature on this compound

-

Reactivity of 2-Fluoropyridines

- Reactions of Fluoroarenes.

-

Source:J. Am. Chem. Soc. 2018, 140, 11, 3864–3867. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP3214066B8 - Process for the preparation of fluoroalkyl fluoroformates - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 2-Fluoro-N-methylnicotinamide Derivatives

Welcome to the technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Fluoro-N-methylnicotinamide and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the primary challenge in this synthesis: overcoming the significant steric hindrance imposed by the fluorine atom at the C2 position.

Section 1: Understanding the Challenge (FAQs)

This section addresses common points of failure and the underlying chemical principles.

Q1: Why is the synthesis of this compound so challenging?

The primary difficulty lies in the amide bond formation between 2-fluoronicotinic acid and methylamine. The fluorine atom, positioned ortho to the carboxylic acid group, creates significant steric hindrance.[1][2] This means the physical bulk of the fluorine atom obstructs the path of the incoming methylamine nucleophile, making it difficult for the amine to attack the carbonyl carbon and form the desired amide bond.[3][4][5] While fluorine's high electronegativity does make the carbonyl carbon more electrophilic (an electronic effect that should favor the reaction), the spatial blocking (steric effect) is the dominant, rate-limiting factor in many cases.[6][7]

Q2: My standard amide coupling reaction using EDC/HOBt is failing or giving very low yields. What is happening at the molecular level?

Standard coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) work by activating the carboxylic acid to form a reactive intermediate.[8][9] However, these intermediates, such as the O-acylisourea or the HOBt-ester, are often bulky. This bulkiness, added directly next to the already present C2-fluorine atom, exacerbates the steric problem. The reaction pathway is effectively "clogged," preventing the methylamine from reaching the reactive site.

Below is a conceptual diagram illustrating this steric clash.

Caption: Steric clash between the C2-Fluorine and the incoming nucleophile.

Q3: Does the fluorine atom always hinder reactions on the pyridine ring?

No, its effect is context-dependent. In the context of amide coupling at the adjacent C3-carbonyl, it is a steric impediment. However, in Nucleophilic Aromatic Substitution (SNAr) reactions, a fluorine atom at the C2 or C4 position makes the pyridine ring highly activated and serves as an excellent leaving group.[2][10] This is because the rate-determining step in SNAr is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), a process accelerated by fluorine's strong electron-withdrawing nature.[7]

Section 2: Troubleshooting Guide & Recommended Protocols

If you are encountering low yields or stalled reactions, move beyond standard coupling conditions. The following solutions are presented in order of increasing effectiveness for highly hindered systems.

Issue: Low Yield with Standard Carbodiimide or Even Uronium-Based Coupling Reagents (e.g., HATU)

Causality: The activated intermediates formed by even powerful reagents like HATU can still be too sterically demanding to allow for efficient nucleophilic attack by the amine. While more effective than carbodiimides, they are not always sufficient for severely hindered substrates.[11][12]

Advanced Solution: In-Situ Conversion to an Acyl Fluoride

Rationale: The key to overcoming steric hindrance is to make the activated intermediate as small as possible. An acyl fluoride is an ideal choice. The fluoride atom is small and the resulting acyl fluoride is highly reactive towards amines, minimizing the steric barrier during the crucial bond-forming step.[11][13][14] This strategy has proven effective for coupling sterically hindered substrates where other methods fail.[11]

Experimental Protocol: Acyl Fluoride-Mediated Amidation

This protocol details a one-pot procedure for the conversion of the carboxylic acid to the acyl fluoride, followed by reaction with methylamine.

Materials:

-

2-Fluoronicotinic acid

-

Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST)

-

Pyridine or a non-nucleophilic base (e.g., DIPEA)

-

Methylamine (solution in THF or water, or as hydrochloride salt with base)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Standard workup and purification reagents

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-fluoronicotinic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.

-

Activation: Slowly add pyridine (1.1 eq) followed by the dropwise addition of cyanuric fluoride (0.4 eq, as it contains 3 reactive sites). Safety Note: DAST and other fluorinating agents can be toxic and moisture-sensitive; handle with care in a fume hood.[6]

-

Formation of Acyl Fluoride: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.

-

Amine Addition: Once the acyl fluoride formation is complete, cool the mixture back down to 0 °C. Slowly add a solution of methylamine (1.2 - 1.5 eq). If using methylamine hydrochloride, pre-mix it with 2.2 eq of DIPEA in DCM.

-

Amidation: Allow the reaction to stir at room temperature for 2-12 hours. Monitor for the formation of the product.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Caption: Workflow for the acyl fluoride-mediated amidation strategy.

Issue: Reaction Requires Harsh Conditions (High Heat) or Fails to Proceed

Causality: The activation energy required for the condensation is too high for the reaction to proceed under mild conditions, even with good activating agents.

Alternative Solution: Boronic Acid Catalyzed Direct Amidation

Rationale: Boronic acids can act as Lewis acid catalysts to promote the direct condensation of carboxylic acids and amines, with water as the only byproduct.[8] The mechanism is thought to involve the formation of a reactive acyloxyboron intermediate, which facilitates the nucleophilic attack.[15][16] This method is particularly useful for challenging substrates and avoids the use of stoichiometric coupling reagents.[17] The removal of water is critical to drive the reaction equilibrium towards the product.

Experimental Protocol: Boronic Acid Catalysis

Materials:

-

2-Fluoronicotinic acid

-

Methylamine (or its salt)

-

A boronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid or 2-iodophenylboronic acid, 5-10 mol%)

-

A high-boiling-point solvent (e.g., toluene or xylene)

-

Dean-Stark apparatus

Step-by-Step Methodology:

-

Setup: Assemble a reaction flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: Add 2-fluoronicotinic acid (1.0 eq), the boronic acid catalyst (0.05 - 0.1 eq), and methylamine (1.2 eq) to the flask with toluene.

-

Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours to reach completion.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent.[18]

-

Purification: Redissolve the residue in a suitable solvent like ethyl acetate and wash with aqueous acid (e.g., 1M HCl) to remove any remaining amine, followed by a wash with aqueous base (e.g., sat. NaHCO₃) to remove unreacted acid and the catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Final Purification: Purify the crude product by column chromatography or recrystallization.

Caption: Conceptual catalytic cycle for boronic acid-mediated amidation.

Section 3: Data Summary and Comparison

To aid in experimental design, the following table summarizes the discussed strategies.

| Strategy | Key Reagents | Typical Conditions | Pros | Cons |

| Standard Carbodiimide | EDC, HOBt, DIPEA | DCM, 0°C to RT | Readily available, well-understood. | Very low to no yield for this substrate due to extreme steric hindrance.[11] |

| Uronium / Phosphonium | HATU, PyBOP, DIPEA | DMF or DCM, RT | Higher reactivity than carbodiimides. | Often insufficient for severely hindered cases; byproducts can be difficult to remove.[13] |

| Acyl Fluoride Intermediate | Cyanuric Fluoride, DAST | Anhydrous DCM, 0°C to RT | Highly effective ; small intermediate minimizes steric clash; high reactivity. | Reagents can be toxic/moisture-sensitive; requires anhydrous conditions.[6][11] |

| Boronic Acid Catalysis | Arylboronic Acid (5-10 mol%) | Toluene, Reflux w/ Dean-Stark | Catalytic, high atom economy, avoids stoichiometric waste.[8] | Requires high temperatures; water removal is essential; may not be suitable for heat-sensitive substrates. |

References

-

Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. (2021). Angewandte Chemie International Edition. [Link]

-

Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

-

Steric hindrance | Substitution and elimination reactions | Organic chemistry. (2013). Khan Academy. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). Frontiers in Bioengineering and Biotechnology. [Link]

-

Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. (2012). Angewandte Chemie International Edition. [Link]

-

Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

-

Strategies for pyridine C-H functionalization. ResearchGate. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. [Link]

-

The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). The Journal of Organic Chemistry. [Link]

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Organic Process Research & Development. [Link]

-

Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). Chemical Reviews. [Link]

-

Transamidation of sterically hindered amides via the formation of acyl fluoride intermediates. ResearchGate. [Link]

-

An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2017). Angewandte Chemie International Edition. [Link]

-

The role of oxidized nicotinamide adenine dinucleotide in fluoride inhibition of active sodium transport in human erythrocytes. (1976). The Journal of Clinical Investigation. [Link]

-

A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017). RSC Advances. [Link]

-